N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide
Descripción
Propiedades
IUPAC Name |
N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c31-24(18-4-2-1-3-5-18)28-26-27-23-19(7-9-22(23)35-26)25(32)30-12-10-29(11-13-30)15-17-6-8-20-21(14-17)34-16-33-20/h1-6,8,14,19H,7,9-13,15-16H2,(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIUWFHLBFRNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)N=C(S2)NC(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.51 g/mol. The structure consists of multiple functional groups that contribute to its biological activity, including a piperazine moiety and a thiazole ring.
Antitumor Activity
Research indicates that compounds similar to N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide exhibit significant antitumor properties. A study evaluated the cytotoxic effects of various synthesized compounds against different cancer cell lines. For instance, compounds derived from piperazine scaffolds were tested against human breast cancer cells (MCF-7) and colon carcinoma (HCT-116), showing IC50 values ranging from 6.2 µM to 43.4 µM, indicating promising antitumor potential .
Antibacterial and Antifungal Activity
The compound's structural components suggest potential antibacterial and antifungal activities. In vitro studies have shown that similar piperazine derivatives possess significant inhibitory effects against various bacterial strains and fungi. For example, compounds with a similar framework demonstrated high efficacy against Mycobacterium tuberculosis, with some exhibiting activity comparable to standard antibiotics .
The proposed mechanism for the biological activity of this class of compounds often involves the inhibition of key enzymes or pathways critical for cell proliferation in cancer cells or metabolic processes in bacteria and fungi. The presence of the benzo[d][1,3]dioxole moiety is thought to enhance bioactivity through interactions with biological targets .
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in Cancer Chemotherapy and Pharmacology, researchers synthesized a series of piperazine-based compounds and assessed their cytotoxicity against various cancer cell lines. Among these, the compound with a structure closely related to N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide exhibited an IC50 value of 27.3 µM against T47D breast cancer cells .
Case Study 2: Antibacterial Activity
A separate investigation focused on the antibacterial properties of piperazine derivatives revealed that several compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the side chains influenced the degree of antibacterial activity .
Data Overview
Comparación Con Compuestos Similares
Structural Analogues with Piperazine and Thiazole/Thiadiazole Cores
Key Observations :
- The target compound distinguishes itself via its cyclopenta-thiazole core, which is absent in simpler thiazole/thiadiazole derivatives. This fused ring system may confer enhanced metabolic stability compared to non-fused analogues like BZ-IV .
- The benzodioxole group in the target compound and compound 74 increases lipophilicity relative to sulfonyl or halogenated substituents (e.g., in ). This could improve blood-brain barrier penetration.
- Piperazine derivatives with acetamide (BZ-IV) or carbonyl linkages (target compound) demonstrate divergent solubility profiles.
Comparison :
- The target compound’s synthesis is more complex due to the cyclopenta-thiazole core, requiring multi-step cyclization, whereas BZ-IV and compound 74 utilize straightforward coupling reactions.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy :
- NMR :
Q & A
Q. Basic
- Recrystallization : High-purity isolation using dioxane or ethanol-water systems .
- Chromatography : Normal-phase silica gel (10% methanol/0.1% ammonium) resolves polar byproducts .
- Flash chromatography : Effective for intermediates with CAS-registered derivatives .
How can metabolic stability be assessed preclinically?
Q. Advanced
- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS/MS .
- CYP450 inhibition screening : Evaluate interactions using fluorogenic substrates .
- Stability in simulated fluids : Gastric/intestinal pH conditions predict oral bioavailability .
What are the challenges in scaling up synthesis from milligram to gram quantities?
Q. Advanced
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
